molecular formula C24H40N8O6 B582964 H-Tyr-Ala-Lys-Arg-OH CAS No. 147687-57-8

H-Tyr-Ala-Lys-Arg-OH

Cat. No. B582964
CAS RN: 147687-57-8
M. Wt: 536.634
InChI Key: QVSVFXRKGVINTR-QZHFEQFPSA-N
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Description

“H-Tyr-Ala-Lys-Arg-OH” is a peptide sequence. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds . This particular sequence is composed of four amino acids: Tyrosine (Tyr), Alanine (Ala), Lysine (Lys), and Arginine (Arg) .


Synthesis Analysis

The synthesis of peptides often involves methods based on mixed anhydrides and activated esters . The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group for protection can be replaced with a carbobenzoxy group, which allows for a one-step removal of the protection of both amino groups in mild conditions .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of the peptide bonds that link these amino acids together . Each amino acid in the peptide “H-Tyr-Ala-Lys-Arg-OH” contributes to the overall structure of the peptide .


Chemical Reactions Analysis

Peptides undergo various chemical reactions, many of which are specific to certain amino acid residues . For example, tyrosine residues can undergo selective cleavage, functionalization, and conjugation . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid sequence . These properties include the peptide’s length, mass, isoelectric point, net charge, and hydrophobicity .

Future Directions

The future directions for research on the peptide “H-Tyr-Ala-Lys-Arg-OH” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and hazards, and to explore potential applications .

properties

CAS RN

147687-57-8

Molecular Formula

C24H40N8O6

Molecular Weight

536.634

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C24H40N8O6/c1-14(30-21(35)17(26)13-15-7-9-16(33)10-8-15)20(34)31-18(5-2-3-11-25)22(36)32-19(23(37)38)6-4-12-29-24(27)28/h7-10,14,17-19,33H,2-6,11-13,25-26H2,1H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)(H4,27,28,29)/t14-,17-,18-,19-/m0/s1

InChI Key

QVSVFXRKGVINTR-QZHFEQFPSA-N

SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

synonyms

H-Tyr-Ala-Lys-Arg-OH

Origin of Product

United States

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